molecular formula C20H22N2O5S B2579543 1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea CAS No. 1903244-28-9

1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea

Cat. No.: B2579543
CAS No.: 1903244-28-9
M. Wt: 402.47
InChI Key: YYSRTBXSCFCXAT-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a complex organic compound that features a unique combination of functional groups, including methoxybenzyl, furan, thiophene, and urea

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea typically involves multiple steps:

    Formation of the Benzyl Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzyl chloride with a suitable nucleophile to form the benzyl intermediate.

    Addition of the Furan and Thiophene Groups: The benzyl intermediate is then reacted with furan-2-carbaldehyde and thiophene-2-carbaldehyde under specific conditions to introduce the furan and thiophene groups.

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy groups and other functional groups can be substituted with different groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxybenzyl)-3-(2-furyl)urea
  • 1-(3,4-Dimethoxybenzyl)-3-(2-thienyl)urea
  • 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxyethyl)urea

Uniqueness

1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is unique due to the presence of both furan and thiophene rings, along with the hydroxyethyl group. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-25-15-8-7-14(11-16(15)26-2)12-21-19(23)22-13-20(24,17-5-3-9-27-17)18-6-4-10-28-18/h3-11,24H,12-13H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSRTBXSCFCXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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